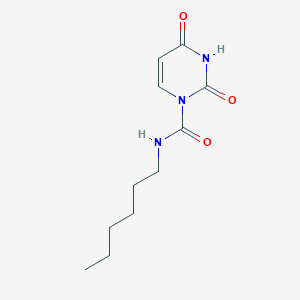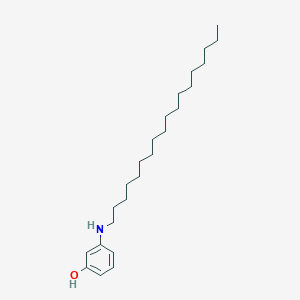
3-(Octadecylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octadecylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly notable for its long octadecyl chain, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with octadecylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution process . The general reaction scheme can be represented as follows:
[ \text{C}6\text{H}4\text{OHX} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}6\text{H}4\text{OHNH}\text{C}{18}\text{H}{37} + \text{HX} ]
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Octadecylamino)phenol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Na₂Cr₂O₇, KMnO₄, acidic conditions.
Reduction: NaBH₄, mild conditions.
Substitution: HNO₃ (nitration), H₂SO₄ (sulfonation), Cl₂/Br₂ (halogenation).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 3-(Octadecylamino)phenol is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain provides desirable properties such as hydrophobicity and surface activity .
Mécanisme D'action
The mechanism of action of 3-(Octadecylamino)phenol involves its interaction with cellular membranes and proteins. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phenolic group can interact with proteins, leading to denaturation and inhibition of enzymatic activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a simple hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with a hexyl chain, used as an antiseptic.
Butylated Hydroxytoluene (BHT): A phenolic antioxidant used in food preservation.
Uniqueness: 3-(Octadecylamino)phenol is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surface activity and membrane disruption .
Propriétés
Numéro CAS |
63966-09-6 |
|---|---|
Formule moléculaire |
C24H43NO |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
3-(octadecylamino)phenol |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-23-19-18-20-24(26)22-23/h18-20,22,25-26H,2-17,21H2,1H3 |
Clé InChI |
HKPCGLYPADCMJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


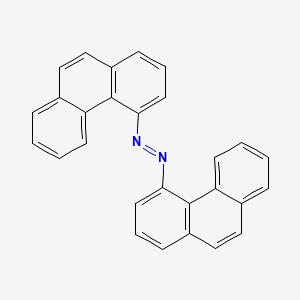
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
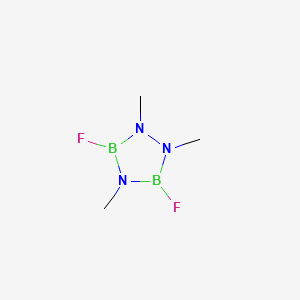
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
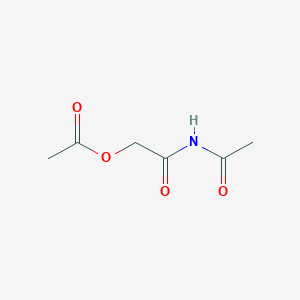
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
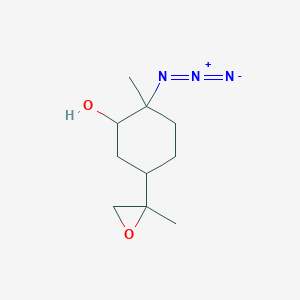
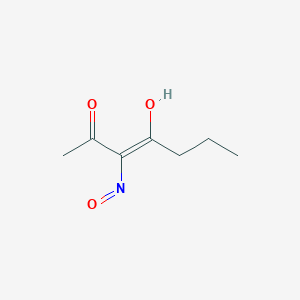
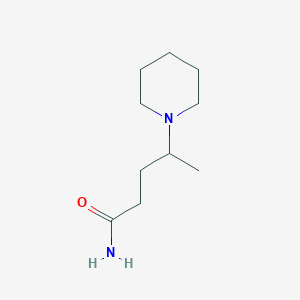
![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
